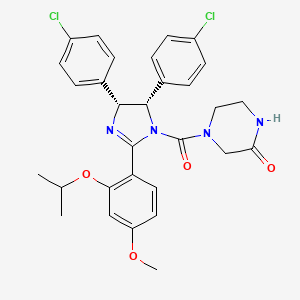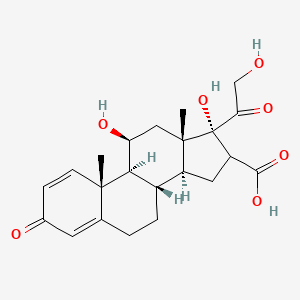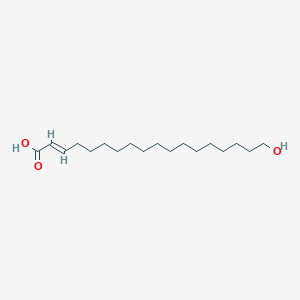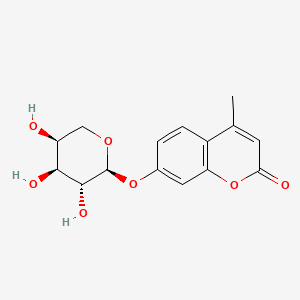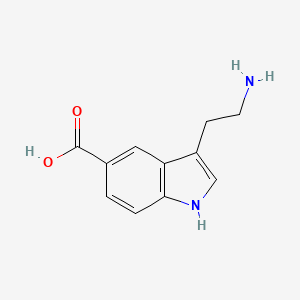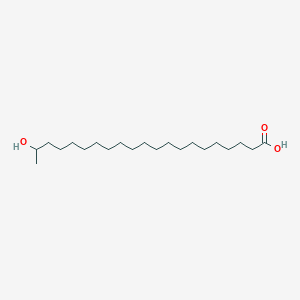
20-Hydroxyhenicosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-hydroxyhenicosanoic acid is an (omega-1)-hydroxy fatty acid that is henicosanoic acid in which one of the hydrogens at position 20 has been replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid, a long-chain fatty acid, a secondary alcohol and a straight-chain saturated fatty acid. It derives from a henicosanoic acid. It is a conjugate acid of a 20-hydroxyhenicosanoate.
Applications De Recherche Scientifique
1. Cerebral Vascular Function
20-HETE plays a critical role in cerebral vascular function, including blood flow regulation to organs and neurovascular coupling. It contributes to cerebral blood flow autoregulation and neuronal activity coupling. 20-HETE is being explored as a therapeutic target for cerebral vascular diseases, with inhibition potentially reducing cerebral damage post-stroke (Imig, Simpkins, Renić, & Harder, 2011).
2. Vascular Effects and Pathophysiology
20-HETE influences vascular homeostasis and pathophysiology, affecting smooth muscle contractility, endothelial cell dysfunction, and inflammation. Its role in hypertension, stroke, and myocardial infarction is significant, suggesting potential for novel therapeutic strategies (Garcia & Schwartzman, 2016).
3. Blood Pressure Regulation
20-HETE modulates renal vascular mechanisms and electrolyte excretion, impacting blood pressure regulation. It's involved in renal and cerebral autoregulation, exhibiting vasoconstriction properties and interaction with hormonal systems central to blood pressure control (Mcgiff & Quilley, 2001).
4. Nephrology and Renal Function
20-HETE plays essential roles in renal tubular and vascular function regulation. Variants in genes producing 20-HETE are associated with hypertension. It demonstrates both vasoconstrictive and natriuretic actions, indicating its complex role in nephrology (Fan, Roman, 2017).
5. Cardioprotection
20-HETE is involved in myocardial ischemia-reperfusion injury, with its inhibition demonstrating cardioprotective effects. This suggests its potential as a therapeutic target for heart-related injuries (Wei et al., 2016).
6. Role in Lung Cancers
20-HETE plays a role in lung cancer development, exhibiting mitogenic and angiogenic properties that promote tumor growth. Understanding its role in eicosanoid metabolism can provide insights into better treatment options for lung cancer (Asim, Iqbal, & Ayesha, 2019).
7. Therapeutic Target for Various Diseases
The diverse roles of 20-HETE in the kidney, liver, lung, and brain, both in physiological and pathophysiological states, make it an emerging therapeutic target. Its involvement in renal ischemia/reperfusion injury, polycystic kidney diseases, and tumor formation highlights its potential in treating a variety of diseases (Elshenawy, Shoieb, Mohamed, & El-Kadi, 2017).
Propriétés
Formule moléculaire |
C21H42O3 |
|---|---|
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
20-hydroxyhenicosanoic acid |
InChI |
InChI=1S/C21H42O3/c1-20(22)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21(23)24/h20,22H,2-19H2,1H3,(H,23,24) |
Clé InChI |
KEELWVJBLPISGL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCCCCCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)
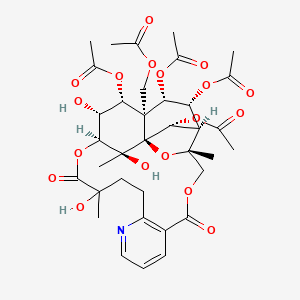
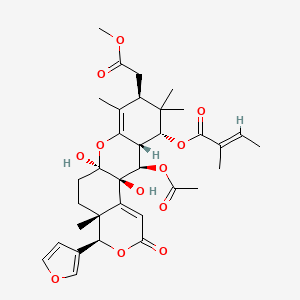
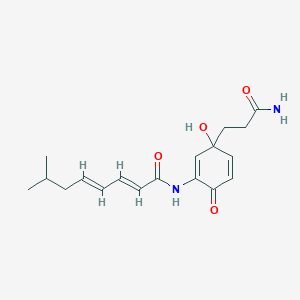

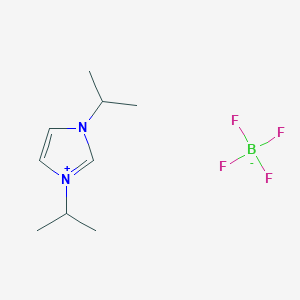
![2-(6-(2-cyclopropylethoxy)-9-(2-hydroxy-2-methylpropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-5-fluoroisophthalonitrile](/img/structure/B1258021.png)

